molecular formula C9H16O5 B12214261 Propanedioic acid, (1-hydroxyethyl)-, diethyl ester CAS No. 51689-19-1

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester

Cat. No.: B12214261
CAS No.: 51689-19-1
M. Wt: 204.22 g/mol
InChI Key: IWQAPLLGORGQAW-UHFFFAOYSA-N
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Description

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester is a chemical compound with the molecular formula C9H16O5. It is known for its unique structure, which includes a propanedioic acid backbone with a hydroxyethyl group and two ethyl ester groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester can be synthesized through several methods. One common synthetic route involves the esterification of propanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, (1-hydroxyethyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, dimethyl ester
  • Propanedioic acid, diethyl ester
  • Propanedioic acid, (1-hydroxyethyl)-, dimethyl ester

Uniqueness

Propanedioic acid, (1-hydroxyethyl)-, diethyl ester is unique due to the presence of both a hydroxyethyl group and two ethyl ester groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

51689-19-1

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

diethyl 2-(1-hydroxyethyl)propanedioate

InChI

InChI=1S/C9H16O5/c1-4-13-8(11)7(6(3)10)9(12)14-5-2/h6-7,10H,4-5H2,1-3H3

InChI Key

IWQAPLLGORGQAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)O)C(=O)OCC

Origin of Product

United States

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